molecular formula C19H17N3O3 B306728 N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide

Cat. No. B306728
M. Wt: 335.4 g/mol
InChI Key: CGYQGWJOGUTKRY-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as HMQC, is a synthetic compound that belongs to the class of hydrazones. It has been studied extensively for its potential applications in the field of medicinal chemistry. HMQC possesses a unique molecular structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of key enzymes involved in various metabolic pathways, including the citric acid cycle and the electron transport chain. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. These include exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties for use in drug development.

Synthesis Methods

The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide involves the reaction of 2-methyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by adjusting the reaction parameters.

Scientific Research Applications

N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Product Name

N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12-15(10-14-5-3-4-6-16(14)21-12)19(24)22-20-11-13-7-8-18(25-2)17(23)9-13/h3-11,23H,1-2H3,(H,22,24)/b20-11+

InChI Key

CGYQGWJOGUTKRY-RGVLZGJSSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=C(C=C3)OC)O

SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O

Origin of Product

United States

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